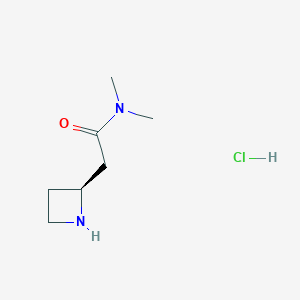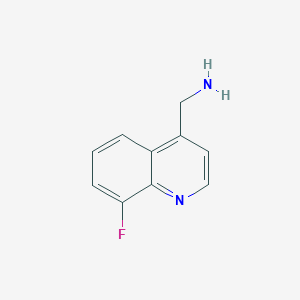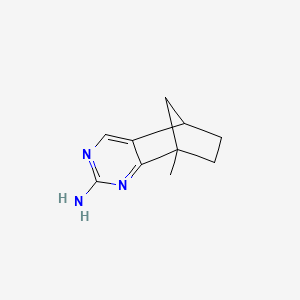
4-Chloro-3-methoxypyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxypyridine hydrochloride typically involves the chlorination of 3-methoxypyridine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 3-methoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include 3-methoxypyridine-4-carboxylic acid.
Reduction: The major product is 3-methoxypyridine.
Aplicaciones Científicas De Investigación
4-Chloro-3-methoxypyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-methylpyridine hydrochloride
- 4-Methoxypyridine-3-boronic acid hydrochloride
Uniqueness
4-Chloro-3-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and methoxy groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance.
Propiedades
Fórmula molecular |
C6H7Cl2NO |
|---|---|
Peso molecular |
180.03 g/mol |
Nombre IUPAC |
4-chloro-3-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6ClNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H |
Clave InChI |
VYQUELGIMZGAJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)

![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)





